molecular formula C28H34N3OP B12305886 1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea

1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea

Cat. No.: B12305886
M. Wt: 459.6 g/mol
InChI Key: WOQUTUYXZNXIBU-UHFFFAOYSA-N
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Description

1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a cyclohexyl ring, and a phosphanylamino group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzyl isocyanate with a cyclohexylamine derivative, followed by the introduction of the bis(2-methylphenyl)phosphanylamino group through a substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the benzyl or cyclohexyl positions, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified versions of the original compound with different functional groups.

Scientific Research Applications

1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved in these interactions can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea can be compared with other similar compounds, such as:

    1-benzyl-3-(2-methoxy-5-methylphenyl)urea: This compound has a similar urea structure but with different substituents, leading to variations in its chemical and biological properties.

    1-benzyl-3-(2-ethyl-6-methylphenyl)urea: Another similar compound with different substituents, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C28H34N3OP

Molecular Weight

459.6 g/mol

IUPAC Name

1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea

InChI

InChI=1S/C28H34N3OP/c1-21-12-6-10-18-26(21)33(27-19-11-7-13-22(27)2)31-25-17-9-8-16-24(25)30-28(32)29-20-23-14-4-3-5-15-23/h3-7,10-15,18-19,24-25,31H,8-9,16-17,20H2,1-2H3,(H2,29,30,32)

InChI Key

WOQUTUYXZNXIBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)NC3CCCCC3NC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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